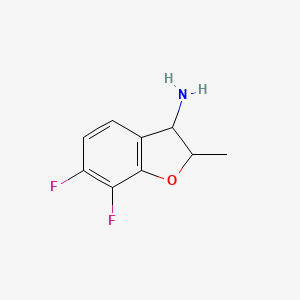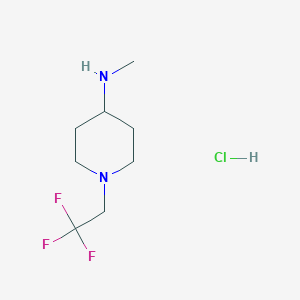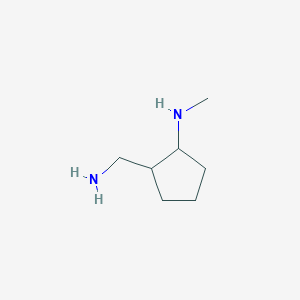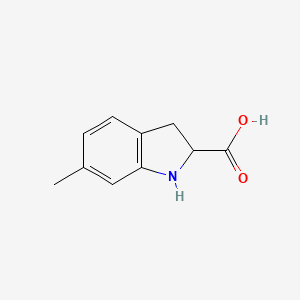![molecular formula C5H3ClN4S B13250777 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13250777.png)
2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted thiazolo[4,5-d]pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.
Thiazole and Pyrimidine Derivatives: Compounds that contain either a thiazole or pyrimidine ring but not both.
Uniqueness
2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine is unique due to its combined thiazole and pyrimidine structure, which imparts distinct biological activities.
Properties
Molecular Formula |
C5H3ClN4S |
|---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
2-chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H3ClN4S/c6-4-9-3-2(11-4)1-8-5(7)10-3/h1H,(H2,7,8,10) |
InChI Key |
CYQXQJQLKUBKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13250709.png)

![N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13250725.png)
![Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine](/img/structure/B13250730.png)
![2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250734.png)
![{2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13250740.png)
![(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B13250752.png)



